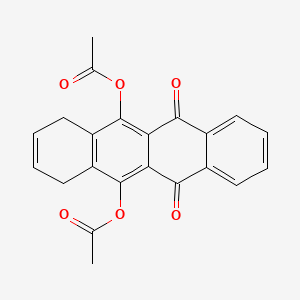
6,11-Dioxo-1,4,6,11-tetrahydrotetracene-5,12-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione is a complex organic compound with significant importance in various scientific fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves several steps and specific reaction conditions. One common method includes the use of 6,11-dihydroxy-5,12-naphthacenedione as a starting material. This compound undergoes acetylation reactions to introduce acetoxy groups at the 5 and 12 positions. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Analyse Chemischer Reaktionen
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the acetoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione can be compared with other similar compounds such as:
6,11-Dihydroxy-5,12-naphthacenedione: This compound is a precursor in the synthesis of 1,4-Dihydro-5,12-diacetoxynaphthacene-6,11-dione and shares similar chemical properties.
5,12-Naphthacenedione: Another related compound with a similar core structure but different functional groups.
Tetracene derivatives: These compounds have a similar tetracyclic structure and are used in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
58976-90-2 |
|---|---|
Molekularformel |
C22H16O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(12-acetyloxy-6,11-dioxo-1,4-dihydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
UQPYZNYVVKWDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C3=C1CC=CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


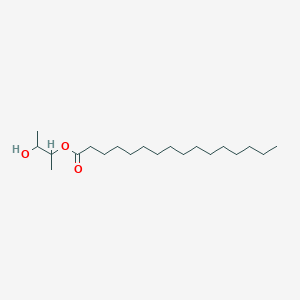

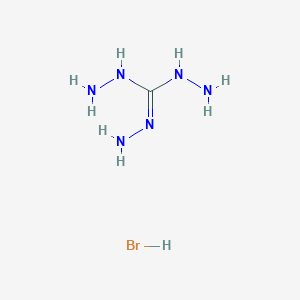
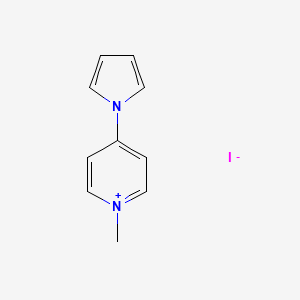

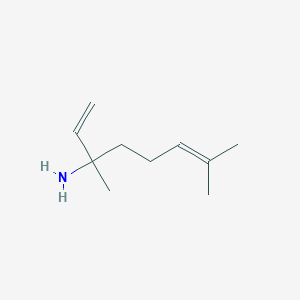
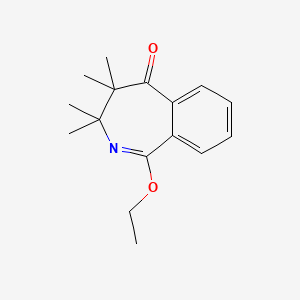
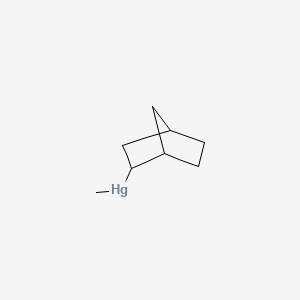
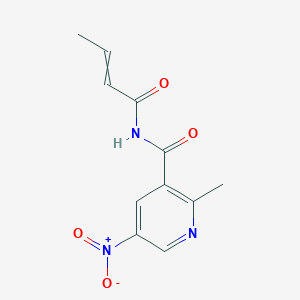
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
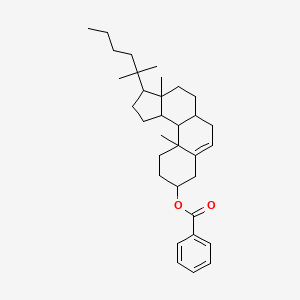

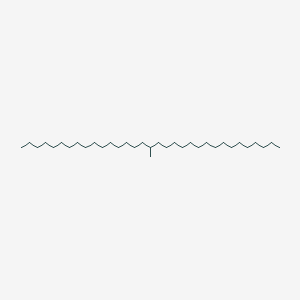
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
